3-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-{[(4-chlorophenoxy)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide
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Overview
Description
3-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-{[(4-chlorophenoxy)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide is a complex organic compound that features a combination of pyrazole, oxadiazole, and carboxamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-{[(4-chlorophenoxy)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Bromination: The pyrazole ring is then brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent.
Oxadiazole formation: The oxadiazole ring is synthesized by reacting a nitrile with hydroxylamine hydrochloride under basic conditions.
Coupling reactions: The final compound is obtained by coupling the brominated pyrazole with the oxadiazole derivative using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-{[(4-chlorophenoxy)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:
Substitution reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Various substituted pyrazole derivatives.
Oxidation: Oxidized forms of the pyrazole or oxadiazole rings.
Reduction: Reduced forms of the pyrazole or oxadiazole rings.
Hydrolysis: Corresponding carboxylic acid and amine derivatives.
Scientific Research Applications
3-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-{[(4-chlorophenoxy)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Material Science: Use in the development of new materials with specific electronic or optical properties.
Biological Studies: Investigation of its effects on various biological pathways and its potential as a bioactive compound.
Mechanism of Action
The mechanism of action of 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-{[(4-chlorophenoxy)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-bromo-1H-pyrazol-1-yl)methyl]aniline
- 4-bromo-1,5-dimethyl-3-[(4-methyl-1H-pyrazol-1-yl)carbonyl]-1H-pyrazole
- 2-(1H-pyrazol-1-yl)pyridine
Uniqueness
3-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-{[(4-chlorophenoxy)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide is unique due to its combination of pyrazole, oxadiazole, and carboxamide functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in medicinal chemistry and material science.
Properties
CAS No. |
1006357-29-4 |
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Molecular Formula |
C17H16BrClN6O4 |
Molecular Weight |
483.7 g/mol |
IUPAC Name |
3-[(4-bromopyrazol-1-yl)methyl]-N-[2-[[2-(4-chlorophenoxy)acetyl]amino]ethyl]-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C17H16BrClN6O4/c18-11-7-22-25(8-11)9-14-23-17(29-24-14)16(27)21-6-5-20-15(26)10-28-13-3-1-12(19)2-4-13/h1-4,7-8H,5-6,9-10H2,(H,20,26)(H,21,27) |
InChI Key |
CQPZLXMRYBWMJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)NCCNC(=O)C2=NC(=NO2)CN3C=C(C=N3)Br)Cl |
Origin of Product |
United States |
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